Elaidoyl chloride
Overview
Description
Elaidoyl chloride is an organic compound with the molecular formula C18H33ClO. It is a derivative of elaidic acid, which is a trans isomer of oleic acid. This compound is primarily used in organic synthesis and biochemical research due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaidoyl chloride can be synthesized through the reaction of elaidic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing elaidic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction proceeds as follows:
C18H34O2+SOCl2→C18H33ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Elaidoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form elaidic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Elaidic Acid: Formed from hydrolysis.
Scientific Research Applications
Elaidoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biochemistry: Employed in the modification of proteins and peptides to study their structure and function.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industrial Chemistry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
Elaidoyl chloride exerts its effects primarily through its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of amides, this compound reacts with the amine group, resulting in the acylation of the amine.
Comparison with Similar Compounds
Similar Compounds
Oleoyl Chloride: The cis isomer of elaidoyl chloride, derived from oleic acid.
Stearoyl Chloride: A saturated analog, derived from stearic acid.
Palmitoyl Chloride: Another saturated analog, derived from palmitic acid.
Uniqueness
This compound is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, oleoyl chloride. This trans configuration affects its reactivity and the types of derivatives it can form, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
(E)-octadec-9-enoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBTMWHIOYKKC-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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